1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime
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Overview
Description
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with chlorine and an oxime group attached to a dichlorobenzyl moiety.
Preparation Methods
The synthesis of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps. The initial step often includes the chlorination of 3,4-dihydro-2-naphthalenecarbaldehyde to introduce the chlorine atom at the desired position. This is followed by the formation of the oxime group through the reaction of the aldehyde with hydroxylamine hydrochloride under acidic conditions. The final step involves the reaction of the oxime with 2,4-dichlorobenzyl chloride to form the desired compound .
Chemical Reactions Analysis
1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or modifying their function .
Comparison with Similar Compounds
Similar compounds to 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde O-(2,4-dichlorobenzyl)oxime include:
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde hydrazone
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde semicarbazone
- 1-chloro-3,4-dihydro-2-naphthalenecarbaldehyde N-phenylsemicarbazone These compounds share a similar naphthalene core but differ in the functional groups attached, which can significantly alter their chemical properties and applications .
Properties
IUPAC Name |
(E)-1-(1-chloro-3,4-dihydronaphthalen-2-yl)-N-[(2,4-dichlorophenyl)methoxy]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl3NO/c19-15-8-7-14(17(20)9-15)11-23-22-10-13-6-5-12-3-1-2-4-16(12)18(13)21/h1-4,7-10H,5-6,11H2/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFFROOBAVJFJS-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)C=NOCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=C(C2=CC=CC=C21)Cl)/C=N/OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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